molecular formula C15H12BrN5O B3880693 5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B3880693
M. Wt: 358.19 g/mol
InChI Key: WEIQNZDRJJMLKE-YRNVUSSQSA-N
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Description

5-Amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a hydroxyethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromophenyl and cyano groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of anti-cancer or anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The bromophenyl and cyano groups can play a crucial role in binding to the target enzyme or receptor, while the hydroxyethyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyano-1-ethenyl]-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a cyano and hydroxyethyl group in the same molecule is particularly noteworthy, as it provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

5-amino-3-[(Z)-2-(4-bromophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-12-3-1-10(2-4-12)7-11(8-17)14-13(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQNZDRJJMLKE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 2
5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 3
5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 4
5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 5
5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(Z)-2-(4-BROMOPHENYL)-1-CYANO-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

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